Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)-
Description
Introduction to Thiazolidin-4-one Derivatives
Structural Overview of 2-(2-Hydroxybenzylidenhydrazono)-thiazolidin-4-one
The thiazolidin-4-one core consists of a five-membered heterocyclic ring containing sulfur (S1) and nitrogen (N3) atoms, with a ketone group at position 4. In 2-(2-hydroxybenzylidenhydrazono)-thiazolidin-4-one, the C2 position is substituted with a hydrazone group (-NH-N=CH-) linked to a 2-hydroxybenzyl moiety. Key structural features include:
- Hydrogen-bonding networks : The phenolic -OH group at the ortho position of the benzylidene ring can form intramolecular hydrogen bonds with the hydrazone’s imine nitrogen (N2), stabilizing a planar conformation.
- Conjugation effects : The extended π-system across the hydrazone bridge and aromatic ring enhances electron delocalization, potentially influencing redox properties and metal-chelation capabilities.
- Stereoelectronic profile : The thiazolidinone ring adopts an envelope conformation, as observed in crystallographic studies of analogs like 2-(4-chlorophenyl)-3-(4-phthalamide)-1,3-thiazolidin-4-one (puckering amplitude Q₂ = 0.276 Å).
Table 1: Hypothesized bond parameters for 2-(2-hydroxybenzylidenhydrazono)-thiazolidin-4-one
Historical Development in Thiazolidin-4-one Chemistry
Thiazolidin-4-ones emerged as privileged scaffolds in medicinal chemistry following the 1940s discovery of their antitubercular properties. The development of 2-substituted derivatives accelerated after the 1990s with advances in multicomponent reactions (MCRs):
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3O2S/c14-8-4-2-1-3-7(8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+ |
InChI Key |
QYXYANADFPLRFX-VZUCSPMQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=CC=C2O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Formation
The synthesis typically begins with the preparation of a hydrazide precursor. For example, galloyl hydrazide or (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide serves as a starting material.
-
Step 1 : Esterification of carboxylic acids (e.g., coumarin-acetic acid) with methanol or ethanol yields methyl/ethyl esters.
-
Step 2 : Hydrazinolysis of the ester using hydrazine hydrate in ethanol generates the hydrazide intermediate.
Example :
This step achieves yields of 82–92% under reflux conditions.
Schiff Base Formation with Salicylaldehyde
The hydrazide reacts with 2-hydroxybenzaldehyde (salicylaldehyde) to form a hydrazone (Schiff base).
-
General Procedure :
Reaction Scheme :
Cyclization to Thiazolidin-4-one
The Schiff base undergoes cyclization with thioglycolic acid to form the thiazolidin-4-one ring.
-
Conditions :
Mechanistic Insight :
The thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular cyclization and dehydration.
Example :
Optimization and Catalytic Systems
Solvent and Temperature Effects
Catalytic Efficiency
-
ZnCl₂ outperforms other Lewis acids (e.g., FeCl₃) due to its strong electrophilic character, enhancing ring closure.
-
Glacial acetic acid in Schiff base reactions improves imine yield by protonating the carbonyl oxygen.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal studies of analogous thiazolidin-4-ones confirm planar ring systems and intramolecular hydrogen bonding between the hydroxyl and ketone groups.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Hydrazide + Cyclization | Coumarin-acetic hydrazide | ZnCl₂ | 75 | 8 |
| Microwave-assisted | Galloyl hydrazide | None | 82 | 0.25 |
| One-pot synthesis | Benzothiazole-triazole | ZnCl₂ | 78 | 6 |
Chemical Reactions Analysis
1.2. Thiosemicarbazide-Mediated Cyclization
-
Mechanism : Thiosemicarbazides react with chloroacetyl chloride or maleic anhydride to form intermediates, which cyclize to thiazolidin-4-ones.
Key Structural Features and Reactivity
Thiazolidin-4-ones exhibit tautomeric equilibria (phenylimino vs. phenylamino forms), influenced by substituents. For example:
-
HOMO-LUMO Analysis : Electron-donating groups (e.g., hydroxy) lower HOMO-LUMO gaps, enhancing bioactivity .
-
Substituent Effects : Nitro groups increase LUMO energies, while hydroxy groups stabilize the phenylimino tautomer .
Comparative Analysis of Synthetic Methods
Biological Activity Insights
While the specific compound is not detailed, thiazolidin-4-one derivatives exhibit:
-
Anticancer Activity : Compound 4g showed 84.19% inhibition against MOLT-4 leukemia cells .
-
Antibacterial Activity : 2-(Chlorophenyl-imino)thiazolidin-4-one inhibited E. coli (88.46%) and S. aureus (91.66%) .
-
Antioxidant Properties : ABTS assay revealed 81.8% inhibition for a chlorophenyl-imino derivative .
Scientific Research Applications
Synthetic Routes
- Condensation Reaction : The compound can be synthesized via a one-pot reaction involving thiazolidin-4-one and 2-hydroxybenzaldehyde with hydrazine derivatives.
- Catalytic Methods : Utilizing catalysts like Bi(SCH₂COOH)₃ has been shown to improve reaction efficiency and product yields under solvent-free conditions.
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant potential as anticancer agents. Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HT29 (colon cancer)
For instance, specific derivatives have shown IC₅₀ values as low as 0.24 µM against HepG2 cells, indicating potent anticancer properties .
Antimicrobial Properties
The antimicrobial efficacy of Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono) has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, compounds within this class exhibit inhibition rates comparable to standard antibiotics such as Ampicillin. For example:
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
These results highlight the compound's potential as an effective antimicrobial agent .
Anti-inflammatory and Antioxidant Activities
Research has shown that Thiazolidin-4-one derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, antioxidant assays reveal that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .
Case Study 1: Anticancer Evaluation
A study conducted by Güzel-Akdemir et al. assessed various thiazolidinone derivatives for their anticancer activity using the National Cancer Institute's protocol on a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition against leukemia (84.19%) and CNS cancer cell lines (72.11%) .
Case Study 2: Antimicrobial Assessment
El-Rayyes et al. synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The findings demonstrated that modifications to the phenyl group significantly enhanced antimicrobial potency, with some compounds achieving inhibition rates exceeding those of traditional antibiotics .
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Hydroxybenzylidene vs. Pyridyl Hydrazone: The 2-hydroxybenzylidene group in the target compound confers stronger antioxidant activity (DPPH radical scavenging) compared to pyridyl derivatives, likely due to phenolic -OH groups stabilizing free radicals . However, pyridyl substituents enhance anticancer activity, as seen in compounds targeting leukemia cells (IC₅₀ = 1.38 µg/mL) .
- Thiazol-2-ylimino vs. Benzyliden: Thiazol-2-ylimino substituents improve antimicrobial breadth, particularly against Gram-positive bacteria and fungi, whereas benzyliden groups at the 5-position increase lipophilicity, aiding membrane penetration .
- Methoxy and Dimethylamino Groups: Methoxybenzyl and dimethylaminobenzylidene substituents are associated with improved pharmacokinetic properties, such as solubility and metabolic stability, though their direct bioactivity requires further study .
Antimicrobial Activity
- Target Compound : Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
- 5-Benzyliden-2-(thiazol-2-ylimino) Analogues: Show superior potency against Bacillus subtilis (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) due to the thiazole ring’s electron-withdrawing effects .
- 2-(Phenylimino)-5-ethyliden Derivatives: Demonstrate antitoxoplasma activity (IC₅₀ = 5 µM), outperforming sulfadiazine (IC₅₀ = 43 µM) .
Antioxidant Activity
- Hydroxybenzylidene Derivatives : IC₅₀ = 161.93 µmol/L (DPPH assay), comparable to ascorbic acid .
- Nitro- and Hydroxyl-Substituted Analogues : Enhanced scavenging activity (IC₅₀ = 45–80 µmol/L), attributed to resonance stabilization of radicals by electron-donating groups .
Structural and Crystallographic Insights
- Hydrogen Bonding : The hydroxybenzylidene group in the target compound forms intramolecular O-H···N hydrogen bonds, stabilizing the (Z)-configuration .
- Crystal Packing: Compared to dimethylamino-substituted analogues, the target compound exhibits tighter packing due to π-π stacking of the benzylidene ring, influencing solubility .
Biological Activity
Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- is particularly noteworthy due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Synthesis
The compound Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- features a thiazolidine ring with a hydrazone linkage at the C2 position. The synthesis typically involves the reaction of thiazolidinone derivatives with hydrazones derived from aldehydes or ketones, leading to a variety of substituted thiazolidin-4-ones with distinct biological profiles.
Antimicrobial Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds in this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable example includes:
- Compound 2-(Chlorophenyl-imino)thiazolidin-4-one , which showed an inhibition percentage of 88.46% against E. coli and 91.66% against S. aureus .
The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics.
Anticancer Activity
Thiazolidin-4-one derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly:
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These results suggest that thiazolidin-4-one derivatives may serve as effective agents against various cancer types, warranting further investigation into their mechanisms of action .
Antioxidant Activity
The antioxidant properties of thiazolidin-4-one compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress. For example, studies utilizing ABTS assays have shown that specific derivatives can achieve high percentages of inhibition (up to 81.8% ) . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Key factors include:
- Substituents on the aromatic ring : Electron-withdrawing groups enhance antibacterial activity.
- Positioning of functional groups : Variations in the C2 position can lead to different bioactivities, as seen in various synthesized compounds .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidin-4-one derivatives:
- Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains, revealing a broad spectrum of activity with some compounds closely matching the effectiveness of standard antibiotics like ampicillin .
- Anticancer Screening : Compounds derived from thiazolidinone scaffolds were subjected to primary anticancer tests at the National Cancer Institute, demonstrating significant inhibition rates against various cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing thiazolidin-4-one derivatives with hydrazono substituents?
The synthesis typically involves a multi-step process. For example, thiourea reacts with chloroacetic acid to form thiazolidine-2,4-dione intermediates, which are then condensed with aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) to yield hydrazono-substituted derivatives. Subsequent reactions with diazonium salts or α-halogenated compounds introduce further functionalization . Sodium acetate in ethanol is commonly used as a catalyst for cyclization .
Q. What spectroscopic techniques are employed to characterize thiazolidin-4-one derivatives?
Key methods include:
- IR spectroscopy : Identifies characteristic bands for C=O (1650–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) groups.
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z = 248 for C₁₈H₁₆O derivatives) .
Q. What preliminary biological activities are reported for this compound class?
Thiazolidin-4-ones exhibit broad activity, including:
- Antimicrobial : Moderate inhibition against Staphylococcus aureus and Escherichia coli via disruption of cell membranes .
- Antioxidant : Scavenging of free radicals via the 2-hydroxybenzylidene moiety .
- Anticancer : Apoptosis induction in cancer cell lines through ROS generation .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of thiazolidin-4-ones?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and minimizes side products (e.g., triazoles or thiadiazoles) by enabling rapid, uniform heating. For example, cyclization of thiosemicarbazones with chloroacetic acid under microwave conditions yields pure thiazolidin-4-ones in >85% yield, compared to 60–70% via conventional reflux .
Q. What computational methods are used to analyze structure-activity relationships (SAR)?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal packing and stability .
- Molecular docking : Evaluates binding affinities to biological targets (e.g., acetylcholinesterase for Alzheimer’s drug candidates) .
Q. How can solvent-free or green chemistry approaches enhance synthetic sustainability?
Using β-cyclodextrin-SO₃H as a catalyst under solvent-free conditions reduces waste and energy consumption. For example, condensation of 2-chloroquinolin-3-yl derivatives with aromatic aldehydes achieves 80–90% yield without toxic solvents .
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) may enhance antibacterial activity but reduce solubility.
- Assay variability : Differences in microbial strains, concentrations, or incubation times (e.g., 24 vs. 48 hours) .
- Synergistic effects : Co-administration with adjuvants (e.g., β-lactams) can amplify potency .
Q. What strategies improve the pharmacokinetic profile of thiazolidin-4-one derivatives?
- Lipid solubility modulation : Introducing alkyl chains (e.g., 3-(2-(diethylamino)ethyl) groups) enhances blood-brain barrier penetration .
- Prodrug design : Masking polar groups (e.g., –OH) as esters improves oral bioavailability .
Methodological Challenges & Solutions
Q. How to resolve low yields in Knoevenagel condensations for arylidene derivatives?
Q. How to validate the anti-acetylcholinesterase (AChE) activity of hybrid thiazolidin-4-one/thiadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
